molecular formula C20H21FN4O2 B5642436 2-{[1-(2-fluorophenyl)-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine

2-{[1-(2-fluorophenyl)-3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methyl}morpholine

Cat. No. B5642436
M. Wt: 368.4 g/mol
InChI Key: PRLXKLSKXDZETL-UHFFFAOYSA-N
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Description

The research on morpholine derivatives, including the specific compound , is aimed at exploring their potential applications based on their unique chemical and physical properties. These compounds are of interest due to their versatile roles in chemical synthesis and potential pharmacological activities.

Synthesis Analysis

The synthesis of morpholine derivatives involves novel synthetic chemistry strategies to modify structural elements, enhancing their interaction with biological targets or chemical reactivity. For example, structural modifications to a related morpholine acetal human neurokinin-1 (hNK-1) receptor antagonist resulted in potent, long-acting compounds with significant oral bioavailability and peripheral duration of action (Hale et al., 1998).

Molecular Structure Analysis

Studies on molecular structure, such as X-ray crystallography, offer insights into the spatial arrangement of atoms within these compounds, contributing to our understanding of their reactivity and interaction potential. For example, the crystal structure analysis provides detailed lattice parameters, aiding in the elucidation of compound stability and reactivity (Mamatha S.V et al., 2019).

properties

IUPAC Name

2-[[2-(2-fluorophenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-17-8-4-5-9-18(17)25-20(12-16-13-22-10-11-26-16)23-19(24-25)14-27-15-6-2-1-3-7-15/h1-9,16,22H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLXKLSKXDZETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=NC(=NN2C3=CC=CC=C3F)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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